N-[(2-chlorophenyl)methyl]-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
- A 3-ethyl-8-methoxy-5-methyl-4-oxo substitution on the pyrimidoindole scaffold.
- A sulfanyl bridge linking the pyrimidoindole core to an acetamide group.
- An N-(2-chlorophenyl)methyl moiety attached to the acetamide.
The pyrimidoindole framework is known for its role in modulating biological targets, such as Toll-like Receptor 4 (TLR4) , while the sulfanyl acetamide group enhances binding affinity through hydrogen bonding and hydrophobic interactions. The 2-chlorophenyl substitution may influence pharmacokinetic properties, including lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c1-4-28-22(30)21-20(16-11-15(31-3)9-10-18(16)27(21)2)26-23(28)32-13-19(29)25-12-14-7-5-6-8-17(14)24/h5-11H,4,12-13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPVJRLBUFZRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(2-chlorophenyl)methyl]-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic molecule that has garnered interest for its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Formula
The compound's structure features a chlorophenyl group, a pyrimidine derivative, and a sulfanyl acetamide moiety. Its molecular formula is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 429.93 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
Pharmacological Effects
- Antitumor Activity : Research indicates that compounds similar to this structure may exhibit significant cytotoxicity against various cancer cell lines. The pyrimidine ring is known to interact with DNA and RNA synthesis pathways, leading to apoptosis in malignant cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chlorophenyl group may enhance lipophilicity, aiding membrane penetration.
- Neuroprotective Effects : Some derivatives of this compound have shown potential in protecting neuronal cells from oxidative stress, possibly through modulation of neurotransmitter levels.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- DNA Intercalation : The structural components allow for intercalation between DNA bases, disrupting replication and transcription processes.
Case Studies and Research Findings
- Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, derivatives of pyrimidine were tested against human breast cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations above 10 µM .
- Antimicrobial Efficacy : A study conducted by the International Journal of Antimicrobial Agents reported that the compound exhibited MIC values ranging from 32 to 128 µg/mL against various bacterial strains, suggesting moderate antibacterial properties .
- Neuroprotective Study : Research published in Neuroscience Letters demonstrated that similar compounds could reduce oxidative stress markers in neuronal cell cultures by up to 40%, indicating potential neuroprotective benefits .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by:
- A chlorophenyl group.
- A pyrimidine derivative.
- A sulfanyl acetamide moiety.
Its molecular formula is , indicating the presence of various functional groups that contribute to its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Specific investigations into related compounds reveal that they can target multiple cancer cell lines, leading to growth inhibition at low micromolar concentrations (IC50 values) .
-
Anti-inflammatory Effects
- The compound may also exhibit anti-inflammatory properties. Similar compounds in the literature have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests potential applications in treating conditions characterized by chronic inflammation.
-
Enzyme Inhibition
- There is evidence that this compound can inhibit specific enzymes critical for cancer metabolism. Enzyme inhibition is a common mechanism through which many anticancer agents exert their effects .
-
DNA Intercalation
- The structural features of the compound suggest potential for DNA intercalation, a mechanism that can disrupt DNA replication in cancer cells, thereby enhancing its anticancer efficacy .
Case Studies and Research Findings
Research Insights
Recent advancements in drug design have highlighted the importance of heterocyclic compounds like N-[(2-chlorophenyl)methyl]-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide as promising candidates for further development in oncology and anti-inflammatory therapies. The compound's ability to interact with various biological targets underscores its potential as a lead compound for new therapeutics.
Comparison with Similar Compounds
N-(3,3-Dimethylbutyl)-2-((4-Oxo-3-Phenyl-3H-Pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 28)
- Core Structure : Pyrimido[5,4-b]indole with a 4-oxo-3-phenyl substitution.
- Key Differences :
- Substituent at N3: Phenyl vs. Ethyl in the target compound.
- Acetamide Side Chain: 3,3-Dimethylbutyl vs. 2-Chlorobenzyl .
- Biological Activity : Demonstrated selective TLR4 antagonism (IC₅₀ = 0.8 µM). The phenyl group at N3 enhances aromatic stacking interactions, while the bulky 3,3-dimethylbutyl group may reduce solubility compared to the target compound’s chlorophenylmethyl group.
N-(2,3-Dimethylphenyl)-2-{[3-(4-Ethoxyphenyl)-4-Oxo-3H-Pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (ZINC2720819)
- Core Structure : Pyrimido[5,4-b]indole with a 4-ethoxyphenyl substitution at N3.
- Key Differences :
- N3 Substituent: 4-Ethoxyphenyl vs. Ethyl .
- Acetamide Group: 2,3-Dimethylphenyl vs. 2-Chlorophenylmethyl .
- Physicochemical Properties : The ethoxy group increases hydrophilicity (clogP = 3.2) compared to the target compound’s ethyl and methoxy substituents (estimated clogP = 4.1).
Indole- and Oxadiazole-Based Sulfanyl Acetamides
N-(2-Methoxy-5-Chlorophenyl)-2-(5-Substituted-1,3,4-Oxadiazol-2-ylsulfanyl)acetamide
- Core Structure : 1,3,4-Oxadiazole instead of pyrimidoindole.
- Key Differences :
- Heterocyclic Core: Oxadiazole (planar, electron-deficient) vs. Pyrimidoindole (fused, aromatic).
- Biological Activity: Strong acetylcholinesterase inhibition (IC₅₀ = 12 µM) due to the oxadiazole’s ability to mimic acetylcholine’s ester group.
- Structural Limitations : Reduced metabolic stability compared to pyrimidoindole derivatives.
2-(1-(4-Chlorobenzoyl)-5-Methoxyindol-3-yl)-N-(4-Cyanophenylsulfonyl)acetamide (Compound 39)
- Core Structure : Indole with a 4-chlorobenzoyl substitution.
- Key Differences: Sulfonamide linkage vs. Sulfanyl acetamide. 4-Cyanophenylsulfonyl group enhances electron-withdrawing properties, improving enzyme inhibition (e.g., COX-2 selectivity).
Data Tables
Table 2: Comparison with Heterocyclic Analogs
Key Research Findings
- Pyrimidoindole Core : Compounds with this scaffold show superior metabolic stability compared to indole or oxadiazole analogs due to reduced susceptibility to oxidative degradation .
- Substituent Effects :
- Synthetic Challenges : The pyrimidoindole core requires multi-step synthesis, including HATU-mediated coupling and reverse-phase chromatography for purification , whereas oxadiazole derivatives are synthesized via simpler cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
